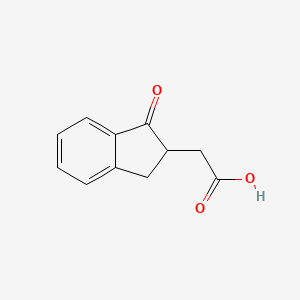
sodium 8-aminonaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 8-aminonaphthalene-1-carboxylate is an organic compound with the molecular formula C11H8NNaO2. It is a sodium salt derivative of 8-aminonaphthalene-1-carboxylic acid. This compound is known for its versatile properties and applications in various fields, including organic synthesis and fluorescence labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium 8-aminonaphthalene-1-carboxylate typically involves the reaction of 8-aminonaphthalene-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group reacts with the sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
C11H9NO2+NaOH→C11H8NNaO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include steps such as recrystallization and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sodium 8-aminonaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of naphthalene.
Reduction: Alcohol derivatives of naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Sodium 8-aminonaphthalene-1-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in fluorescence labeling for imaging and tracking biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of sodium 8-aminonaphthalene-1-carboxylate involves its interaction with various molecular targets. In fluorescence labeling, the compound binds to specific biomolecules, allowing for their visualization under fluorescent microscopy. The carboxylate group enhances the solubility of the compound in aqueous solutions, facilitating its use in biological applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium naphthalene-1-carboxylate
- Sodium 2-aminonaphthalene-1-carboxylate
- Sodium 8-hydroxynaphthalene-1-carboxylate
Uniqueness
Sodium 8-aminonaphthalene-1-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications .
Properties
CAS No. |
17937-06-3 |
|---|---|
Molecular Formula |
C11H8NNaO2 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



